molecular formula C8H11NO2 B1274467 2-(3-Aminophenoxy)ethanol CAS No. 50963-77-4

2-(3-Aminophenoxy)ethanol

Cat. No.: B1274467
CAS No.: 50963-77-4
M. Wt: 153.18 g/mol
InChI Key: PRMZVGDZZPRZIF-UHFFFAOYSA-N
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Description

Chemical Name: 2-(3-Aminophenoxy)ethanol Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol Structural Features: Contains a phenoxy group substituted with an amino group at the meta position and an ethanol moiety linked via an ether bond. Applications: Used in organic synthesis, polymer chemistry, and as a precursor for pharmaceuticals and dyes. Product number CBR00211 (AldrichCPR) .

Properties

IUPAC Name

2-(3-aminophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMZVGDZZPRZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398144
Record name 2-(3-aminophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50963-77-4
Record name 2-(3-aminophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Aminophenoxy)ethanol can be synthesized through several methods. One common method involves the reaction of 3-nitrophenol with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(3-Aminophenoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminophenoxy)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(3-Aminophenoxy)-1-(4-morpholinyl)ethanone
  • Molecular Formula : C₁₃H₁₆N₂O₃
  • Molecular Weight : 248.28 g/mol
  • Key Differences: Replaces the ethanol hydroxyl group with a morpholine-substituted ketone. The morpholine ring introduces a tertiary amine, enhancing solubility in polar aprotic solvents and altering reactivity in nucleophilic substitutions .
Methyl 2-(3-aminophenoxy)acetate
  • Molecular Formula: C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Key Differences: The ethanol hydroxyl is esterified to a methyl acetate group. This modification increases hydrolytic stability but reduces hydrogen-bonding capacity compared to the parent compound .
2-(3-Aminophenyl)ethanol
  • Molecular Formula: C₈H₁₁NO
  • Molecular Weight : 137.18 g/mol
  • Key Differences: Lacks the ether oxygen, directly linking the amino phenyl group to ethanol. This reduces polarity and boiling point (293°C vs. higher for 2-(3-aminophenoxy)ethanol) .

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Boiling Point (°C) Solubility Trends Reactivity Insights
This compound -O- (ether), -NH₂ (meta) Not reported Moderate in polar solvents Ether bond stabilizes; amino group participates in coupling reactions .
2-[(3-Aminophenyl)sulfonyl]ethanol -SO₂- (sulfonyl), -NH₂ Not reported High in polar solvents Sulfonyl group increases acidity (pKa ~1-2) and electrophilicity .
2-(3-amino-5-methoxyphenyl)ethanol -OCH₃ (meta), -NH₂ (meta) Not reported Enhanced in aqueous media Methoxy group donates electrons, reducing amino group reactivity .
2-{[2-(3-methoxyphenoxy)ethyl]amino}ethanol -OCH₃ (meta), -NH- (ethyl) Not reported High in organic solvents Ethylamino linkage enables chelation with metal ions .

Structural Analogues in Polymer Chemistry

  • Bis[4-(3-aminophenoxy)phenyl] sulfone: A diamine used in polyamic acid synthesis. The extended aromatic structure and sulfone group enhance thermal stability (>300°C) compared to monomeric this compound .
  • 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: Contains a bulky alkyl chain, increasing hydrophobicity (logP ~3.5) and making it suitable for surfactants .

Biological Activity

2-(3-Aminophenoxy)ethanol is an organic compound characterized by its aminophenoxy structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₈H₁₁NO₂
  • Molecular Weight : 153.18 g/mol
  • Melting Point : 59-63 °C
  • Boiling Point : 240-245 °C at 0.4 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in specific diseases.
  • Modulation of Neurotransmitter Release : Research indicates that it may enhance the release of neurotransmitters such as GABA (gamma-aminobutyric acid), potentially affecting synaptic transmission and neuronal excitability .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress and damage, contributing to its potential use in neuroprotection and other therapeutic areas.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus32 µg/mL64 µg/mL
Escherichia coli16 µg/mL32 µg/mL
Bacillus subtilis8 µg/mL16 µg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Research has indicated that the compound may have neuroprotective effects. In vitro studies have shown that it can reduce neuronal apoptosis and enhance cell viability under stress conditions. The mechanisms include:

  • Reduction of Reactive Oxygen Species (ROS) : By mitigating oxidative stress, it protects neurons from damage.
  • Regulation of Calcium Homeostasis : It may help maintain intracellular calcium levels, preventing excitotoxicity.

Case Studies

  • Neuroprotection in Animal Models : In a study involving rat models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups.
  • Antimicrobial Efficacy in Clinical Isolates : A clinical study assessed the efficacy of this compound against multi-drug resistant strains of bacteria isolated from patients. The results demonstrated a promising profile for use as an adjunct therapy in infections resistant to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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